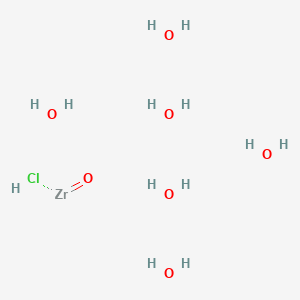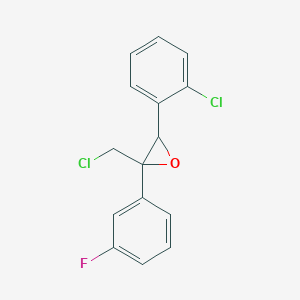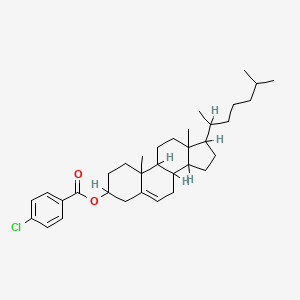![molecular formula C13H10F3NO2S B13754630 [4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a trifluoromethylphenylamino group and an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-(trifluoromethyl)aniline and 3-bromothiophene.
Step 1: The 3-(trifluoromethyl)aniline undergoes a nucleophilic aromatic substitution with 3-bromothiophene in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 3-(trifluoromethyl)phenylamino-thiophene.
Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydride to introduce the acetic acid group, yielding the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thiophene ring provides a stable scaffold for interaction. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-2-yl)acetic acid: Similar structure but with the acetic acid group at a different position on the thiophene ring.
4-(Trifluoromethyl)phenylacetic acid: Lacks the thiophene ring but retains the trifluoromethylphenyl and acetic acid moieties.
3-(Trifluoromethyl)phenylthiophene: Lacks the acetic acid group but retains the trifluoromethylphenyl and thiophene moieties.
Uniqueness: The presence of both the trifluoromethylphenylamino group and the acetic acid moiety on the thiophene ring makes 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid unique. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications.
Eigenschaften
Molekularformel |
C13H10F3NO2S |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-[4-[3-(trifluoromethyl)anilino]thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-20-6-8(11)4-12(18)19/h1-3,5-7,17H,4H2,(H,18,19) |
InChI-Schlüssel |
NSKWFLSZQYWUNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=CSC=C2CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
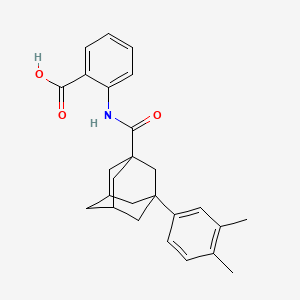
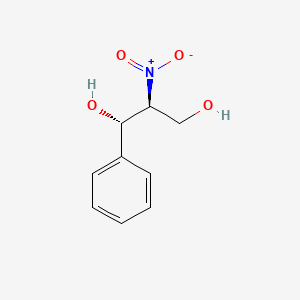
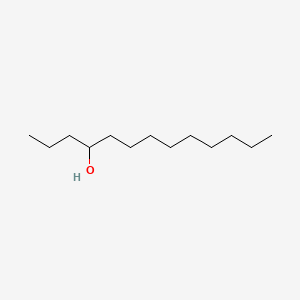


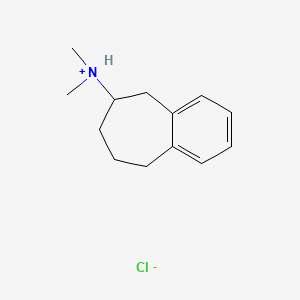
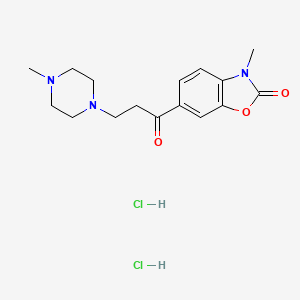
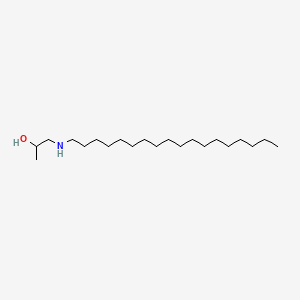

![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
